molecular formula C₃₂H₃₈D₃NO₂ B1145673 特非那定-d3 CAS No. 192584-82-0

特非那定-d3

货号: B1145673
CAS 编号: 192584-82-0
分子量: 474.69
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terfenadine-d3, also known as Terfenadine-d3, is a useful research compound. Its molecular formula is C₃₂H₃₈D₃NO₂ and its molecular weight is 474.69. The purity is usually 95%.
BenchChem offers high-quality Terfenadine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terfenadine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

调节类花生酸和组胺释放

特非那定已被研究其抑制人肺细胞中组胺和花生四烯酸衍生介质释放的能力,显示出潜在的抗过敏特性 (Campbell 等,1993).

药效学特性和治疗功效

作为选择性 H1 组胺受体拮抗剂,特非那定在缓解季节性过敏性鼻炎和其他组胺介导疾病症状方面的功效已被强调 (Sorkin & Heel,1985).

认知效应

研究表明,特非那定作为 H1 组胺拮抗剂,与其他类似药物相比,认知副作用可能较小,表明其对需要警觉性和完整认知能力的患者具有潜力 (Meador 等,1989).

抑制代谢

研究表明,特非那定的代谢可被某些药物抑制,这对于理解药物相互作用和潜在的心脏毒性风险具有重要意义 (Kivistö 等,1994).

抗过敏活性

特非那定作为 H1 阻滞剂的作用已因其抗过敏特性而被研究,尤其是在抑制肥大细胞中介质释放方面,这有助于其治疗功效 (Campbell & Bousquet,1993).

黑色素瘤细胞中的凋亡和自噬

研究表明,特非那定可以诱导黑色素瘤细胞中的凋亡和自噬,突出了其在癌症治疗策略中的潜力 (Nicolau-Galmés 等,2011).

对 Kir2.1 和 Kir2.3 通道的な响

一项研究表明,特非那定抑制 Kir2.x 通道,而 Kir2.x 通道与肿瘤过程有关,表明其抗肿瘤特性的机制 (Delgado-Ramírez 等,2020).

对过敏性皮肤病的疗效

临床试验表明,特非那定在治疗荨麻疹、特应性皮炎和局部皮炎等瘙痒性皮炎方面有效,强调了其治疗活性及其可靠性 (Rigoni 等,1989).

作用机制

Target of Action

Terfenadine primarily targets the Histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammatory responses. Terfenadine also interacts with other molecular targets such as serotonin receptors , HERG protein , adrenergic receptors , dopamine D3 receptor , inducible nitric oxide synthase (iNOS) , epidermal growth factor receptor erbB1 (EGFR) , tyrosine-protein kinases , and C-C chemokine receptor type 5 (CCR5) .

Mode of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

Terfenadine modulates several biochemical pathways. It suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in cells . Furthermore, terfenadine diminishes the complex formation of MEK1/2 with β-arrestin 2 and dwindles the phosphorylation of PKC substrates .

Pharmacokinetics

Terfenadine undergoes extensive first-pass metabolism, which results in low plasma concentrations of the parent drug . The active metabolite of terfenadine is fexofenadine . Terfenadine interacts with CYP2D6 and CYP3A4 during its metabolism .

Result of Action

Terfenadine markedly attenuates the viability of cells by abrogating histamine H1 receptor (H1R) signaling . It modulates the balance of Bax and Bcl-2 , triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly-(ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases .

Action Environment

The action of Terfenadine-d3 can be influenced by environmental factors. For instance, the type 3 deiodinase (D3), which inactivates thyroid hormone (TH) and protects developing tissues from undue TH action, is a key factor . D3 is highly expressed in the developing testis, and D3-deficient mice exhibit thyrotoxicosis and cell proliferation arrest in the neonatal testis .

安全和危害

Terfenadine was withdrawn from the U.S. market in 1998 due to the risk of a particular type of disruption of the electrical rhythms of the heart (specifically cardiac arrhythmia caused by QT interval prolongation) . It is advised not to take terfenadine with certain medicines such as the antifungal drugs ketoconazole (Nizoral) or itraconazole (Sporanox); the antibiotics erythromycin (E.E.S., E-Mycin, Ery-Tab), clarithromycin (Biaxin), or azithromycin (Zithromax); or the ulcer drug cimetidine (Tagamet, Tagamet HB) due to the risk of dangerous drug interactions .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Terfenadine-d3 involves the deuteration of Terfenadine, which is a second-generation antihistamine drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. The synthesis pathway involves the following steps:", "Starting Materials": [ "Terfenadine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Terfenadine in D2O and add NaOH to adjust the pH to 12.", "Step 2: Heat the mixture at 80°C for 24 hours to allow for the exchange of hydrogen atoms with deuterium atoms.", "Step 3: Acidify the mixture with HCl to pH 2-3.", "Step 4: Add NaBH4 to reduce any remaining ketone groups to alcohol groups.", "Step 5: Bubble D2 gas through the mixture to further exchange any remaining hydrogen atoms with deuterium atoms.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS 编号

192584-82-0

分子式

C₃₂H₃₈D₃NO₂

分子量

474.69

同义词

α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol;  α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3;  All

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。